molecular formula C9H13BrN2O2 B13316544 3-Amino-5-bromo-1-[(propan-2-yloxy)methyl]-1,4-dihydropyridin-4-one

3-Amino-5-bromo-1-[(propan-2-yloxy)methyl]-1,4-dihydropyridin-4-one

Cat. No.: B13316544
M. Wt: 261.12 g/mol
InChI Key: YVLQBSFOWKKZGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-bromo-1-[(propan-2-yloxy)methyl]-1,4-dihydropyridin-4-one is a heterocyclic compound that features a pyridine ring substituted with amino, bromo, and propan-2-yloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-1-[(propan-2-yloxy)methyl]-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by the introduction of the amino group through nucleophilic substitution. The propan-2-yloxy group is then introduced via an etherification reaction. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often focus on minimizing waste and improving the overall sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-1-[(propan-2-yloxy)methyl]-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom.

    Substitution: The amino and bromo groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromo group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

3-Amino-5-bromo-1-[(propan-2-yloxy)methyl]-1,4-dihydropyridin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-1-[(propan-2-yloxy)methyl]-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The amino and bromo groups can form hydrogen bonds and halogen bonds, respectively, with target proteins or enzymes. These interactions can modulate the activity of the target, leading to various biological effects. The propan-2-yloxy group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromo-1,3,4-thiadiazole: This compound also contains an amino and bromo group but features a thiadiazole ring instead of a pyridine ring.

    3-Amino-1,2,4-triazine: Another similar compound with an amino group but a triazine ring structure.

Uniqueness

3-Amino-5-bromo-1-[(propan-2-yloxy)methyl]-1,4-dihydropyridin-4-one is unique due to its specific substitution pattern and the presence of the propan-2-yloxy group. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H13BrN2O2

Molecular Weight

261.12 g/mol

IUPAC Name

3-amino-5-bromo-1-(propan-2-yloxymethyl)pyridin-4-one

InChI

InChI=1S/C9H13BrN2O2/c1-6(2)14-5-12-3-7(10)9(13)8(11)4-12/h3-4,6H,5,11H2,1-2H3

InChI Key

YVLQBSFOWKKZGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCN1C=C(C(=O)C(=C1)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.